molecular formula C15H15N3S B11048658 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B11048658
M. Wt: 269.4 g/mol
InChI Key: UGCJQHJMIMTZRD-UHFFFAOYSA-N
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Description

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of naphthalene derivatives with triazole precursors under specific conditions. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide or sodium ethoxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.

    Condensation: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death. The exact molecular targets and pathways involved are still under investigation, but docking studies have revealed its potential interactions with key enzymes and proteins .

Comparison with Similar Compounds

4-(naphthalen-1-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

    1-(naphthalen-1-yl)-2-(propan-2-yl)-1H-1,2,4-triazole: Similar in structure but differs in the position of the substituents.

    4-(naphthalen-2-yl)-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Similar but with a different naphthalene ring position.

    5-(naphthalen-1-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol: Another isomer with different substituent positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-naphthalen-1-yl-3-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H15N3S/c1-10(2)14-16-17-15(19)18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,17,19)

InChI Key

UGCJQHJMIMTZRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=S)N1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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